molecular formula C20H29N3O B5479355 N-cyclopentyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide

N-cyclopentyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide

Cat. No.: B5479355
M. Wt: 327.5 g/mol
InChI Key: MPSFLLNTPMJRON-RMKNXTFCSA-N
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Preparation Methods

The synthesis of N-cyclopentyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide typically involves the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-cyclopentyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets. For instance, it acts as an acetylcholinesterase inhibitor, binding to the active site of the enzyme and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cognitive functions and potentially alleviate symptoms of neurological disorders .

Comparison with Similar Compounds

N-cyclopentyl-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-cyclopentyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c24-20(21-19-10-4-5-11-19)17-23-15-13-22(14-16-23)12-6-9-18-7-2-1-3-8-18/h1-3,6-9,19H,4-5,10-17H2,(H,21,24)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSFLLNTPMJRON-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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